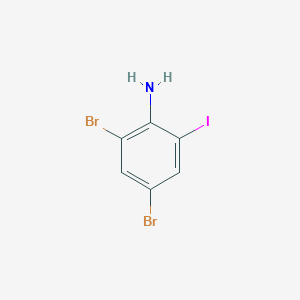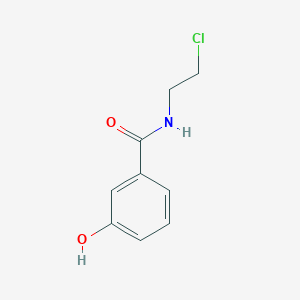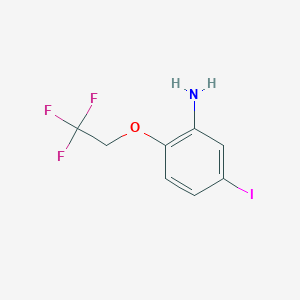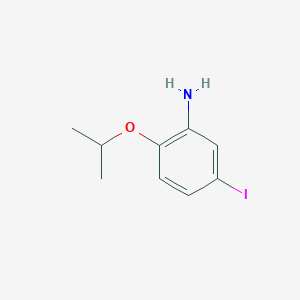
4-Fluoro-2,6-dinitroaniline
Overview
Description
4-Fluoro-2,6-dinitroaniline is a chemical compound with the molecular formula C7H5FN3O4. It is a derivative of aniline, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by nitro groups (NO2), and the hydrogen at position 4 is replaced by a fluorine atom. This compound is part of the dinitroaniline family, known for their applications in various fields, particularly as herbicides.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2,6-dinitroaniline typically involves the nitration of 4-fluoroaniline. The process can be carried out in a continuous-flow microreactor, which allows for a safe, efficient, and selective one-step dinitration using nitric acid as the nitrating agent . This method is preferred over traditional batch processes due to its reduced risk of hazardous exothermic reactions and the need for less solvent.
Industrial Production Methods: In industrial settings, the production of dinitroaniline derivatives often involves a two-step nitration process. Initially, 4-fluoroaniline undergoes mononitration to form 4-fluoro-2-nitroaniline, followed by a second nitration step to introduce the second nitro group at the 6-position . This method ensures better control over the reaction conditions and minimizes the risk of over-nitration and decomposition.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2,6-dinitroaniline can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: 4-Fluoro-2,6-diaminoaniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-2,6-dinitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, particularly its interactions with proteins and enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of herbicides and other agrochemicals due to its ability to inhibit plant growth by targeting tubulin proteins
Mechanism of Action
The primary mechanism of action of 4-Fluoro-2,6-dinitroaniline involves the inhibition of tubulin polymerization. This compound binds to tubulin proteins, preventing their assembly into microtubules, which are essential for cell division. This disruption of the mitotic spindle formation leads to cell cycle arrest and ultimately cell death .
Comparison with Similar Compounds
Pendimethalin: N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitroaniline.
Trifluralin: α,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine.
Oryzalin: 3,5-dinitro-N4,N4-dipropylsulfanilamide.
Comparison: 4-Fluoro-2,6-dinitroaniline is unique due to the presence of a fluorine atom, which can influence its chemical reactivity and biological activity. Compared to other dinitroaniline compounds, it may exhibit different binding affinities and selectivities towards tubulin proteins, potentially leading to variations in its herbicidal efficacy and toxicity profiles .
Properties
IUPAC Name |
4-fluoro-2,6-dinitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FN3O4/c7-3-1-4(9(11)12)6(8)5(2-3)10(13)14/h1-2H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCULVGHRNORGOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70323071 | |
| Record name | 4-fluoro-2,6-dinitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70323071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82366-44-7 | |
| Record name | NSC402975 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402975 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-fluoro-2,6-dinitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70323071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
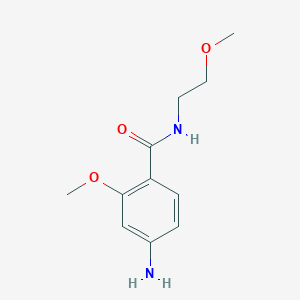
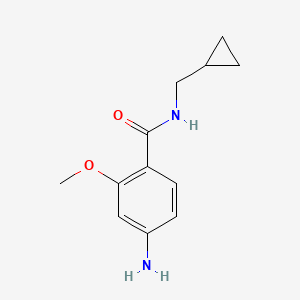
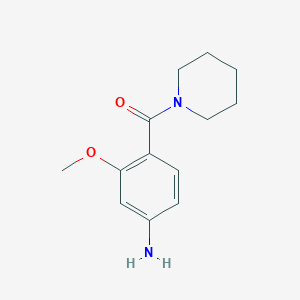
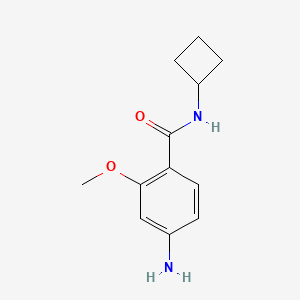
![N-{[4-bromo-3-(trifluoromethyl)phenyl]methyl}cyclopropanamine](/img/structure/B7936573.png)
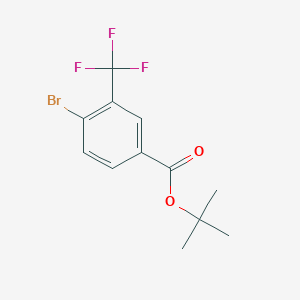
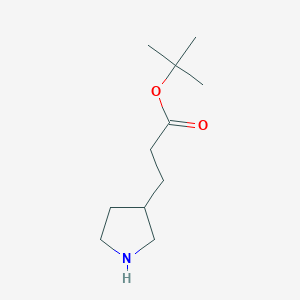
![Tert-butyl N-(3-[(4-aminobutyl)amino]propyl)carbamate](/img/structure/B7936600.png)

